

# Technical Support Center: AG-881 (Vorasidenib) Phase 1 Trials

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the dose-limiting toxicities (DLTs) observed in the Phase 1 clinical trials of **AG-881** (vorasidenib).

#### **Frequently Asked Questions (FAQs)**

Q1: What were the primary dose-limiting toxicities (DLTs) identified for **AG-881** in its Phase 1 trials?

A1: The primary dose-limiting toxicities reported in the Phase 1 dose-escalation study of **AG-881** were Grade 2 or higher elevations in liver transaminases, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2][3][4] These DLTs were observed in five patients with glioma at dose levels of 100 mg and higher.[1][2][3]

Q2: At what dose levels did the dose-limiting toxicities of **AG-881** occur?

A2: The DLTs of elevated transaminases were specifically reported at the higher dose levels of ≥100 mg.[1][2] The Phase 1 trial investigated several dose levels, including 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, and 300 mg daily doses.[3] Doses below 100 mg were found to have a favorable safety profile.[2][4]

Q3: Were the observed dose-limiting toxicities reversible?

#### Troubleshooting & Optimization





A3: Yes, the elevated transaminases that constituted the DLTs were reversible. These events resolved to Grade 1 or less with either dose modification or discontinuation of the treatment.[1] [2][3][4]

Q4: Was a maximum tolerated dose (MTD) established for AG-881 in the Phase 1 trials?

A4: A maximum tolerated dose (MTD) was not reached by the Bayesian model used in the study.[2][3] The doses selected for further clinical development (10 mg and 50 mg) were based on an overall assessment of safety, pharmacokinetics, and pharmacodynamics data rather than the establishment of an MTD.[1][2][3]

Q5: What were the most common adverse events (AEs) observed with **AG-881** in the Phase 1 glioma patient population?

A5: The most frequently reported adverse events (AEs) in glioma patients, regardless of their attribution to the study drug, included increased alanine aminotransferase (ALT) (44.2%), increased aspartate aminotransferase (AST) (38.5%), headache (34.6%), fatigue (30.8%), nausea (26.9%), and seizure (21.2%).[3] The majority of these AEs were mild to moderate in severity.[1][2]

## **Troubleshooting Guide for Experimental Monitoring**

Issue: Elevated liver transaminases (ALT/AST) are observed in a subject.

**Troubleshooting Steps:** 

- Grading of Toxicity: The dose-limiting toxicity was defined as a Grade 3 or higher adverse event related to AG-881 occurring within the first cycle (28 days) of treatment, or by sponsor designation.[3][4] In the case of elevated transaminases, Grade 2 or higher was considered a DLT at the 100mg dose level.[3] It is crucial to grade the severity of the transaminitis according to the Common Terminology Criteria for Adverse Events (CTCAE).
- Dose Modification: As demonstrated in the Phase 1 trial, dose modification is a key
  management strategy. For the five patients who experienced DLTs, the elevated
  transaminases resolved to Grade ≤1 with dose modification in four of the patients.[3][4]



- Treatment Discontinuation: In one of the five patients with a DLT, the elevated transaminases resolved after discontinuation of the drug.[3][4] This should be considered if the transaminitis is severe or does not resolve with dose reduction.
- Supportive Care: Implement appropriate supportive care measures as per institutional guidelines for the management of drug-induced liver injury.
- Data Collection: Meticulously document all laboratory values, dose adjustments, and clinical observations to ensure a comprehensive safety assessment.

#### **Data Presentation**

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in the **AG-881** Phase 1 Trial (Glioma Population)

Dose Level	Number of Patients with DLTs	Type of DLT	Grade of DLT	Outcome
≥100 mg	5	Elevated ALT/AST	Grade ≥2	Resolved to ≤ Grade 1 with dose modification (n=4) or discontinuation (n=1)

## **Experimental Protocols**

Protocol: Monitoring and Definition of Dose-Limiting Toxicity

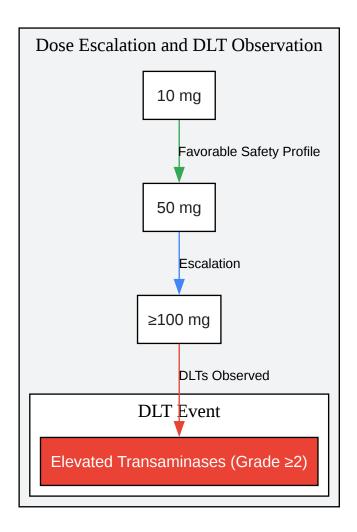
The Phase 1 study of **AG-881** (NCT02481154) employed a Bayesian model for dose escalation in patients with recurrent/progressive mIDH1/2 glioma.[3][5]

Treatment Cycles: Patients received AG-881 daily in continuous 28-day cycles.[3]



- DLT Definition: A dose-limiting toxicity was formally defined as a Grade 3 or higher adverse event considered related to **AG-881** that occurred during the first treatment cycle (Cycle 1). DLTs could also be designated by the study sponsor.[3][4]
- Safety Monitoring: Blood samples were collected for pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.[3] Regular monitoring of clinical and laboratory parameters, including liver function tests (ALT, AST), was conducted to assess safety and tolerability.

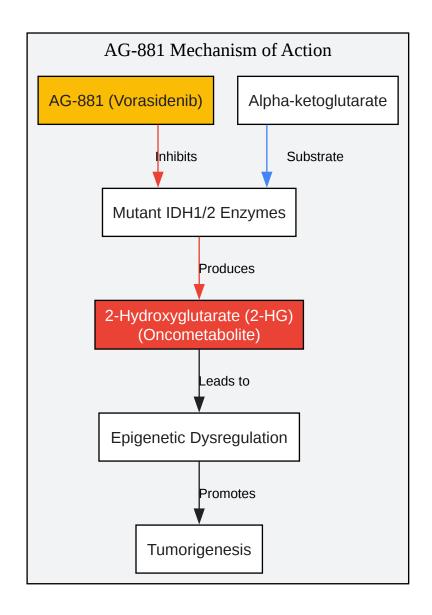
#### **Mandatory Visualizations**



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Caption: Dose escalation workflow for AG-881 and the emergence of dose-limiting toxicities.





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#### References

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